
1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as “3-METHYL-1-PHENYL-2-BUTENE”, “(3-METHYL-2-BUTENYL)BENZENE”, “1-Phenyl-3-methyl-2-butene”, “4-Phenyl-2-methyl-2-butene”, and "3-methylbut-2-enylbenzene" .
Molecular Structure Analysis
The molecular structure of “1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene” include a boiling point of 204.5-207 °C (Press: 751 Torr) and a density of 0.8958 g/cm3 (Temp: 15 °C) .
Scientific Research Applications
Synthesis and Chemical Reactions
Indole Derivative Synthesis
A study by Kranjc and Kočevar (2008) demonstrated the use of benzene derivatives, similar to 1-Methoxy-2-(3-methylbut-2-en-1-yl)benzene, in synthesizing indole derivatives via cycloaddition/cyclization sequences, highlighting a pathway for generating complex organic structures (K. Kranjc & M. Kočevar, 2008).
Iodobenzene Derivatives Formation
Matsumoto, Takase, and Ogura (2008) reported on the formation of iodine-substituted benzenes from related compounds through iodine-induced intramolecular cyclization, emphasizing the versatility of benzene derivatives in synthesizing halogenated compounds (S. Matsumoto, K. Takase & K. Ogura, 2008).
Oxidation of Benzene Derivatives
Sakamoto, Hiroi, and Sato (2003) explored the electrochemical properties of benzene derivatives, revealing insights into the oxidation processes and potential applications in electronic materials (M. Sakamoto, M. Hiroi & Masa-aki Sato, 2003).
Crystal Structures and Biological Activity
Pineda, Arias, and Cabezas (2020) investigated the crystal structures and antibacterial activities of 1,3-enyne compounds, showcasing the potential pharmaceutical applications of benzene derivatives (Leslie W Pineda, M. L. Arias & J. Cabezas, 2020).
Molecular Wire Model Compounds
The study on the oxidation of 1,4-bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups by Sakamoto et al. (2003) provided insights into the construction of molecular wires, highlighting the potential for creating advanced electronic materials (M. Sakamoto, M. Hiroi & Masa-aki Sato, 2003).
properties
IUPAC Name |
1-methoxy-2-(3-methylbut-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-9-11-6-4-5-7-12(11)13-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNSARDDOLSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC=CC=C1OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2643024.png)

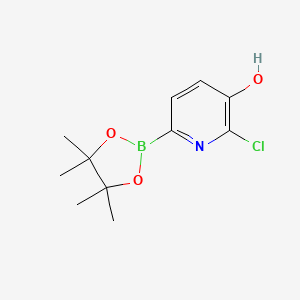

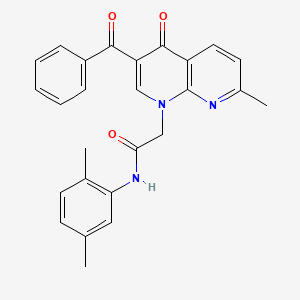

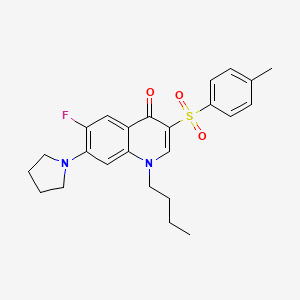
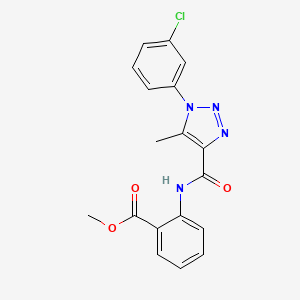
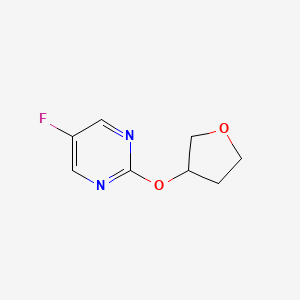

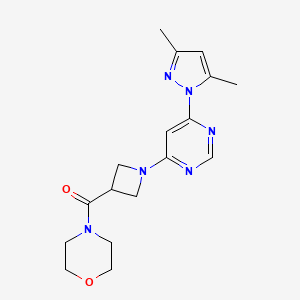

![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)